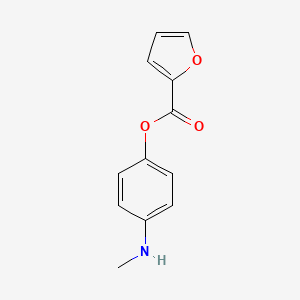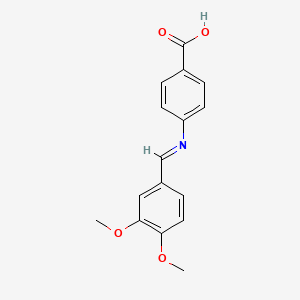
4-Benzoyl-2-nitrophenyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 4-benzoyl-2-nitroaniline with 4-chloro-3-nitrobenzene in the presence of a base to form the intermediate compound. This intermediate is then subjected to a thiolation reaction using a suitable thiol reagent to introduce the dithio group. The final step involves the coupling of the thiolated intermediate with benzoyl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of {4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The dithio group can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, acidic or basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of {4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound’s nitro and dithio groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Chitosan functionalized with essential oils: Used in food packaging with antimicrobial properties.
Uniqueness
{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone is unique due to its combination of benzoyl, nitro, and dithio groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
76209-04-6 |
|---|---|
Formule moléculaire |
C26H16N2O6S2 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
[4-[(4-benzoyl-2-nitrophenyl)disulfanyl]-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C26H16N2O6S2/c29-25(17-7-3-1-4-8-17)19-11-13-23(21(15-19)27(31)32)35-36-24-14-12-20(16-22(24)28(33)34)26(30)18-9-5-2-6-10-18/h1-16H |
Clé InChI |
VJXYDYGVWFBKPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)SSC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


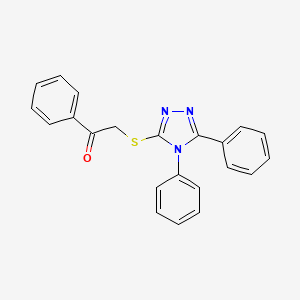

![butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960765.png)
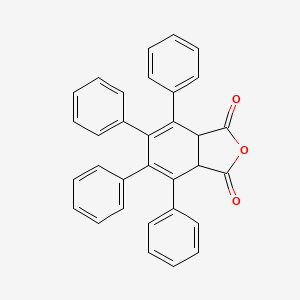

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)
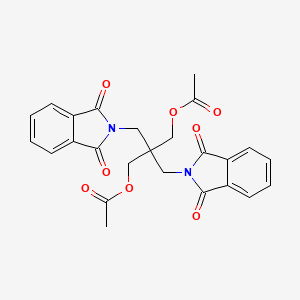
![4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11960805.png)
![N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11960813.png)


